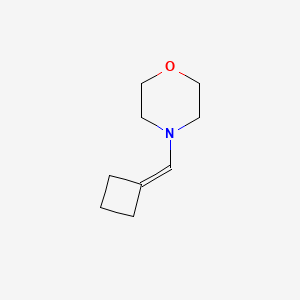

Morpholine, 4-(cyclobutylidenemethyl)-

Description

BenchChem offers high-quality Morpholine, 4-(cyclobutylidenemethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, 4-(cyclobutylidenemethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

4-(cyclobutylidenemethyl)morpholine |

InChI |

InChI=1S/C9H15NO/c1-2-9(3-1)8-10-4-6-11-7-5-10/h8H,1-7H2 |

InChI Key |

QHRCCUVTUODJAL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CN2CCOCC2)C1 |

Origin of Product |

United States |

Foundational & Exploratory

Molecular Structure and Conformation of 4-(Cyclobutylidenemethyl)morpholine: A Technical Guide

Executive Summary

The compound 4-(cyclobutylidenemethyl)morpholine (CAS: 183137-36-2) represents a highly specialized structural motif in organic synthesis, merging the inherent reactivity of a strained four-membered carbocycle with the nucleophilic versatility of an enamine[1]. As drug discovery increasingly pivots toward topologically complex, sp³-rich scaffolds—such as spirocycles and highly substituted cyclobutanes—understanding the stereoelectronic and conformational dynamics of this intermediate is critical. This whitepaper provides an in-depth analysis of its molecular architecture, thermodynamic properties, and validated synthetic protocols.

Molecular Architecture & Stereoelectronics

The structural identity of 4-(cyclobutylidenemethyl)morpholine is defined by three interacting domains: the puckered cyclobutane ring, the exocyclic alkene, and the electron-donating morpholine heterocycle.

The Cyclobutane Motif and Exocyclic Strain

Cyclobutane rings are inherently strained, possessing a ring strain energy of approximately 26.3 kcal/mol due to a combination of angle strain (deviation from the ideal 109.5° sp³ bond angle) and torsional strain from eclipsing C-H bonds[2]. To mitigate this torsional strain, the ring adopts a puckered "butterfly" conformation. The introduction of an exocyclic double bond (the methylidene group) forces one carbon of the ring into an sp² hybridized state. While this slightly increases angle strain, it relieves some cross-ring steric interactions, making exocyclic double bonds on four-membered rings synthetically accessible but highly reactive toward strain-relieving additions[3].

The Enamine -System and Conjugation

Enamines rely on the delocalization of the nitrogen lone pair into the adjacent

Conformational Dynamics: The A-1,3 Strain Paradigm

The dominant conformational driver in this molecule is A-1,3 (allylic) strain [4]. The molecule must balance the thermodynamic desire for

Conformational equilibrium driven by the balance of π-conjugation and A-1,3 strain.

Quantitative Structural Parameters

To facilitate computational modeling and structural verification, the following table summarizes the key quantitative parameters of the 4-(cyclobutylidenemethyl)morpholine system.

| Parameter | Value / Description | Synthetic Implication |

| Cyclobutane Ring Strain | ~26.3 kcal/mol | Provides a thermodynamic driving force for ring-opening or strain-relieving cycloadditions. |

| N–C( | ~1.38 Å | Shorter than a standard C–N single bond (1.47 Å), confirming partial double-bond character due to conjugation. |

| C( | ~1.35 Å | Slightly elongated compared to isolated alkenes, reflecting electron donation from the nitrogen lone pair. |

| Morpholine Conformation | Chair | Minimizes internal steric bulk; the nitrogen lone pair occupies an axial-like position to align with the |

| Nucleophilic Site | Alkylation occurs at the cyclobutane ring, generating a sterically congested quaternary center. |

Synthetic Methodology: The Self-Validating Protocol

The synthesis of 4-(cyclobutylidenemethyl)morpholine is achieved via the condensation of cyclobutanecarboxaldehyde and morpholine. This protocol is designed as a self-validating system: the physical removal of water directly correlates with reaction conversion, ensuring high yield and purity.

Causality of Reagent Selection

-

Morpholine: Chosen for its balanced nucleophilicity and volatility. Its chair conformation provides moderate steric shielding without completely hindering the initial nucleophilic attack on the aldehyde.

-

p-Toluenesulfonic Acid (pTSA): Acts as a Brønsted acid catalyst to protonate the carbonyl oxygen, accelerating the formation of the hemiaminal and its subsequent dehydration to the iminium ion.

-

Toluene: Selected as the solvent because its boiling point (110.6 °C) allows for the efficient azeotropic removal of water via a Dean-Stark apparatus, driving the endergonic condensation forward.

Step-by-Step Protocol

-

Preparation: In a 250 mL round-bottom flask, dissolve cyclobutanecarboxaldehyde (10.0 mmol, 1.0 eq) in anhydrous toluene (50 mL).

-

Amine Addition: Add morpholine (12.0 mmol, 1.2 eq) followed by a catalytic amount of pTSA monohydrate (0.5 mmol, 0.05 eq).

-

Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to vigorous reflux (oil bath at 130 °C).

-

Validation (In-Process): Monitor the reaction by observing water accumulation in the Dean-Stark trap. The reaction is complete when water ceases to separate (typically 4–6 hours, yielding ~0.18 mL of water).

-

Workup: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove toluene and excess morpholine.

-

Purification: Purify the crude enamine via vacuum distillation (avoid silica gel chromatography, as enamines are highly sensitive to hydrolysis on acidic stationary phases).

-

Validation (Analytical): Confirm product formation via

H-NMR by the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the characteristic vinylic proton of the enamine (~5.8 ppm).

Synthesis of 4-(cyclobutylidenemethyl)morpholine via Dean-Stark condensation.

Reactivity Profile: Stork Enamine Applications

The primary utility of 4-(cyclobutylidenemethyl)morpholine lies in its application within the Stork enamine reaction. Because the

Alkylation Workflow

When treated with an electrophile (e.g., an alkyl halide like benzyl bromide), the nucleophilic

Stork enamine alkylation at the nucleophilic β-carbon of the cyclobutane ring.

References

- National Center for Biotechnology Information (NIH). "Morpholine, 4-(cyclobutylidenemethyl)- | C9H15NO | CID 45122853". PubChem.

- American Chemical Society (ACS). "Photoredox 1,4-Hydroxysulfonylation of Methylenecyclobutane via Carbon-Radical-Mediated β-Scission of Cyclobutane". Organic Letters.

- American Chemical Society (ACS). "Asymmetric Induction in C-Alkylation of Tropane-Derived Enamines: Congruence Between Computation and Experiment". The Journal of Organic Chemistry.

- Thieme Connect. "By Transformation of Other Cyclobutanes". Science of Synthesis.

- Royal Society of Chemistry (RSC). "Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams". Chemical Science.

Sources

Engineering the Morpholine-Cyclobutyl Scaffold: A Technical Guide to 4-(Cyclobutylidenemethyl)morpholine Derivatives in Drug Discovery

Executive Summary

The rational design of small molecules often relies on the fusion of privileged heterocycles with conformationally restricting aliphatic rings. The 4-(cyclobutylidenemethyl)morpholine scaffold—and its saturated counterpart, 4-(cyclobutylmethyl)morpholine—represents a highly versatile pharmacophore in modern medicinal chemistry. While the unsaturated enamine (cyclobutylidenemethyl) is frequently utilized as a reactive intermediate or a rigid geometric linker, its stabilized derivatives exhibit profound biological activities across multiple therapeutic areas, most notably in central nervous system (CNS) disorders and oncology[1].

This whitepaper dissects the physicochemical rationale, primary biological targets, and experimental validation workflows for this specific class of compounds, providing a comprehensive framework for drug development professionals.

Physicochemical & Structural Rationale

The fusion of a morpholine ring with a cyclobutyl-derived moiety is not arbitrary; it is a calculated structural maneuver designed to optimize both pharmacodynamics and pharmacokinetics.

-

The Morpholine Ring (The Hinge Binder & Solubility Enhancer): Morpholine is a privileged structure that significantly improves the aqueous solubility of lipophilic drug candidates. The presence of the oxygen atom exerts an electron-withdrawing effect, lowering the basicity of the adjacent nitrogen (pKa ~8.3) compared to piperidine. This reduced basicity minimizes the risk of phospholipidosis and improves oral bioavailability. Furthermore, the morpholine oxygen frequently acts as a critical hydrogen-bond acceptor, such as in its interaction with the Val882 residue in the hinge region of PI3K/mTOR kinases[2].

-

The Cyclobutyl/Cyclobutylidenemethyl Group (The Conformational Restrictor): Small aliphatic rings like cyclobutane are employed to restrict the conformational freedom of the molecule, thereby minimizing the entropic penalty incurred upon target binding. In addition to improving binding affinity, replacing larger, flexible lipophilic chains with a cyclobutyl moiety has been proven to ablate off-target hERG channel inhibition (a major cardiotoxic liability) while maintaining target potency and improving CYP450 metabolic stability[2]. The cyclobutylidenemethyl variant introduces an exocyclic double bond, locking the spatial geometry of the molecule and directing the morpholine pharmacophore into specific receptor pockets.

Primary Biological Targets and Mechanisms

Histamine H3 Receptor (H3R) Modulation

Cyclobutylmethyl-morpholine derivatives are extensively documented as potent antagonists and inverse agonists of the Histamine H3 receptor[3]. The H3R is a presynaptic autoreceptor that regulates the release of histamine, acetylcholine, dopamine, and norepinephrine in the CNS. By antagonizing this receptor, these derivatives promote neurotransmitter release, offering therapeutic potential for cognitive disorders, Alzheimer's disease, and narcolepsy[4].

Caption: Mechanism of Histamine H3 Receptor antagonism by morpholine-cyclobutyl derivatives.

Neurotrophin Receptor (TrkA/TrkB) Agonism

Recent advancements in neuroprotective therapeutics have utilized the cyclobutylidenemethyl moiety to synthesize spirocyclic dehydroepiandrosterone derivatives. These compounds act as selective agonists for the neurotrophin receptors TrkA and TrkB, mimicking the survival-promoting effects of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) without the poor pharmacokinetic liabilities of the native proteins[5]. The rigid geometry of the cyclobutylidenemethyl group is critical for the stereo-electronic requirements needed to selectively activate these receptors and prevent neuronal apoptosis[6].

Quantitative Structure-Activity Data

The following table summarizes the pharmacological impact of integrating these specific moieties into a unified scaffold:

| Structural Motif | Primary Function | Pharmacological Impact | Target Examples |

| Morpholine Ring | H-bond acceptor, weak base | Improves aqueous solubility; acts as a hinge-binder; reduces basicity vs. piperidine. | PI3K, mTOR, H3 Receptor |

| Cyclobutyl Group | Conformational restriction | Reduces entropic penalty; modulates lipophilicity; ablates hERG liabilities. | PKCθ, H3 Receptor |

| Cyclobutylidenemethyl | Rigid linker geometry | Directs spatial orientation of pharmacophores; stabilizes spirocyclic systems. | TrkA/TrkB (Neurotrophins) |

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific internal controls and causality-driven reagent choices.

Protocol A: Synthesis of 4-(Cyclobutylmethyl)morpholine via Reductive Amination

Causality Focus: The synthesis utilizes sodium triacetoxyborohydride (STAB) rather than sodium borohydride. STAB is a milder reducing agent that selectively reduces the intermediate iminium ion without prematurely reducing the starting cyclobutanecarbaldehyde to an alcohol, ensuring high yields.

-

Imine Formation: Dissolve cyclobutanecarbaldehyde (1.0 eq) and morpholine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze the formation of the iminium intermediate. Stir at room temperature for 2 hours under a nitrogen atmosphere.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise to control the exothermic reduction. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching & Extraction: Quench the reaction with saturated aqueous

to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with dichloromethane (DCM) three times. -

Self-Validation (QC): Analyze the crude product via

-NMR. The complete disappearance of the aldehyde proton signal (~9.5 ppm) and the appearance of a new multiplet for the bridging methylene group (~2.3 ppm) validates the conversion. Purify via reverse-phase HPLC to >95% purity before biological testing.

Protocol B: In Vitro Radioligand Binding Assay for H3 Receptor Affinity

Causality Focus:

-

Membrane Preparation: Harvest CHO cells stably expressing the human H3 receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

-

Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM

-N- -

Self-Validation (Controls):

-

Positive Control: Run parallel wells with Thioperamide (a known H3R inverse agonist) to establish the assay's dynamic range and

benchmark[3]. -

Non-Specific Binding (NSB): Define NSB by adding 10 µM of unlabeled histamine to a subset of wells.

-

-

Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter. Calculate the

using the Cheng-Prusoff equation.

Caption: End-to-end experimental workflow for synthesizing and validating morpholine derivatives.

References

-

Title: Biological activities of morpholine derivatives and molecular targets involved Source: researchgate.net URL: 1

-

Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: nih.gov URL: 2

-

Title: US20050171181A1 - Histamine-3 receptor modulators Source: google.com URL: 3

-

Title: A quest for the stereo-electronic requirements for selective agonism for the neurotrophin receptors TrkA and TrkB in 17-spirocyclic-dehydroepiandrosterone derivatives Source: nih.gov URL: 6

-

Title: (12) Patent Application Publication (10) Pub. No.: US 2005/0171181 A1 Source: googleapis.com URL: 4

Sources

- 1. researchgate.net [researchgate.net]

- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20050171181A1 - Histamine-3 receptor modulators - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. A quest for the stereo-electronic requirements for selective agonism for the neurotrophin receptors TrkA and TrkB in 17-spirocyclic-dehydroepiandrosterone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on N-(cyclobutylidenemethyl)morpholine synthesis

This guide details the technical synthesis of N-(cyclobutylidenemethyl)morpholine (also referred to as 4-(cyclobutylidenemethyl)morpholine). This molecule is an exocyclic aldehyde enamine , a reactive intermediate valuable in organic synthesis for constructing functionalized cyclobutane derivatives via Stork enamine alkylation or [2+2] cycloadditions.

Executive Summary

Target Molecule: N-(cyclobutylidenemethyl)morpholine Chemical Class: Exocyclic Enamine CAS Registry Number: (Analogous structures often referenced; specific CAS for this exact enamine is rare in open commercial catalogs, typically synthesized in situ or de novo). Primary Utility: Nucleophilic intermediate for attaching electrophiles to a cyclobutane ring; precursor for spirocyclic compounds.

Synthesis Challenge: Aldehyde enamines are significantly less stable than ketone enamines due to high hydrolytic susceptibility and polymerization potential. Furthermore, the cyclobutane ring introduces ring strain (~26 kcal/mol), making the system sensitive to high thermal stress which can induce ring-opening or rearrangement.

Recommended Approach:

-

Method A (Robust): Titanium Tetrachloride (

) mediated condensation (Low Temperature). Recommended for high purity.[1] -

Method B (Standard): Azeotropic Dehydration (Dean-Stark) with acid catalysis. Suitable for large-scale, robust substrates.

Mechanistic Foundations

The formation of N-(cyclobutylidenemethyl)morpholine proceeds via the condensation of cyclobutanecarbaldehyde and morpholine .

Reaction Pathway[2][3][4][5][6][7][8][9][10]

-

Nucleophilic Attack: The secondary amine (morpholine) attacks the carbonyl carbon of the aldehyde.

-

Carbinolamine Formation: A hemiaminal intermediate is formed.

-

Imouium Ion Formation: Protonation of the hydroxyl group followed by water elimination yields the iminium ion.[2]

-

Deprotonation: Removal of the acidic

-proton (from the cyclobutane methine carbon) generates the carbon-carbon double bond.

Note on Regioselectivity:

Unlike acyclic ketones where double bond isomers (kinetic vs. thermodynamic) are a concern, cyclobutanecarbaldehyde has only one abstractable

Figure 1: Mechanistic pathway for the formation of the exocyclic enamine.

Experimental Protocols

Method A: Titanium Tetrachloride ( ) Mediated Synthesis

Why this method?

Standard azeotropic distillation requires heating, which can degrade sensitive aldehyde enamines. The

Reagents & Materials

| Reagent | Equivalents | Role |

| Cyclobutanecarbaldehyde | 1.0 eq | Substrate |

| Morpholine | 6.0 eq | Amine & Acid Scavenger |

| Titanium Tetrachloride ( | 0.55 eq | Dehydrating Agent/Catalyst |

| Hexane / Pentane | Solvent | Non-polar solvent |

| Nitrogen/Argon | Atmosphere | Inert environment (Critical) |

Step-by-Step Protocol

-

Preparation: Flame-dry a 3-neck round bottom flask and equip it with a pressure-equalizing addition funnel and a nitrogen inlet.

-

Solvent Charge: Add anhydrous hexane (approx. 10 mL per gram of aldehyde) and morpholine (6.0 eq) to the flask. Cool the solution to 0°C in an ice bath.

-

TiCl4 Addition: Carefully add

(0.55 eq) dropwise via the addition funnel.-

Caution: The reaction is highly exothermic. A precipitate (titanium-amine complex) will form immediately.

-

-

Substrate Addition: Once

addition is complete, add cyclobutanecarbaldehyde (1.0 eq) dropwise at 0°C. -

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature for 1-2 hours .

-

Workup:

-

The reaction mixture will be a slurry. Filter the mixture through a pad of Celite or a sintered glass funnel under a blanket of nitrogen to remove the solid titanium salts.

-

Wash the filter cake with dry hexane.

-

-

Isolation: Concentrate the filtrate under reduced pressure (Rotary evaporator).

-

Note: Do not use high water bath temperatures (>40°C).

-

-

Purification: Distill the resulting oil under high vacuum (e.g., 0.1 mmHg). The product is a moisture-sensitive oil.

Method B: Azeotropic Dehydration (Dean-Stark)

Why this method? Economical for larger scales where ultra-high purity is less critical or if the specific derivative is known to be thermally stable.

Reagents

-

Cyclobutanecarbaldehyde (1.0 eq)

-

Morpholine (1.2 eq)

-

p-Toluenesulfonic acid (pTSA) (0.05 eq) - Catalyst

-

Toluene or Benzene - Solvent

Protocol

-

Setup: Equip a round bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charge: Add aldehyde, morpholine, pTSA, and toluene.

-

Reflux: Heat to reflux. Water will separate in the trap.[3] Continue until water evolution ceases (typically 3-5 hours).[3]

-

Isolation: Cool to RT. Evaporate solvent in vacuo.

-

Distillation: Fractional distillation under vacuum is mandatory to remove traces of acid and unreacted amine.

Characterization & Validation

Since aldehyde enamines hydrolyze back to the aldehyde upon contact with moisture, NMR solvents must be anhydrous (e.g.,

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR | Vinylic Proton ( | |

| 1H NMR | Morpholine | |

| 1H NMR | Morpholine | |

| IR | 1630 - 1650 | C=C Stretch . Strong band, characteristic of enamines. |

| IR | Absence of 1720 | Disappearance of Aldehyde C=O stretch. |

Handling & Storage (Critical)

Enamines of this class are hygroscopic and hydrolytically unstable .

-

Storage: Store in a sealed container under Argon at -20°C.

-

Usage: Ideally, generate in situ and use immediately for the subsequent reaction (e.g., alkylation).

-

Decomposition: If the liquid turns cloudy or smells strongly of the aldehyde, hydrolysis has occurred.

References

-

General Enamine Synthesis (Dean-Stark)

-

Hünig, S., Lücke, E., & Brenninger, W. "1-Morpholino-1-cyclohexene". Organic Syntheses, Coll.[3] Vol. 5, p. 808 (1973).

-

-

Titanium Tetrachloride Method

- White, W. A., & Weingarten, H. (1967). "A versatile new enamine synthesis". The Journal of Organic Chemistry, 32(1), 213–214.

-

Cyclobutane Enamine Context

- Stork, G., et al. "The Enamine Alkylation and Acylation of Carbonyl Compounds". Journal of the American Chemical Society.

- Mechanistic Insight: "Enamines: Synthesis, Structure, and Reactions". Cook, A. G., Marcel Dekker, New York, 1969. (Definitive text on enamine chemistry).

Sources

Electronic properties of the exocyclic double bond in cyclobutylidene morpholines

An In-Depth Technical Guide to the Electronic Properties of the Exocyclic Double Bond in Cyclobutylidene Morpholines

Abstract

Cyclobutylidene morpholines represent a unique structural motif of increasing interest in medicinal chemistry and drug development. The incorporation of a strained cyclobutane ring and an electron-rich morpholine moiety creates a system with distinct electronic and conformational properties. This guide provides a comprehensive analysis of the electronic characteristics of the exocyclic enamine double bond inherent to this scaffold. We will explore the interplay between the resonance effects of the morpholine nitrogen, the inductive effects of the morpholine oxygen, and the inherent ring strain of the cyclobutane core. This document details the theoretical underpinnings of these properties and provides field-proven experimental and computational protocols for their characterization, offering researchers, scientists, and drug development professionals a foundational understanding for the strategic application of this promising molecular framework.

Introduction: The Strategic Value of Cyclobutane and Morpholine Scaffolds

In modern drug discovery, the deliberate selection of molecular scaffolds is paramount to achieving desired pharmacological and pharmacokinetic profiles. Both the cyclobutane and morpholine moieties have independently emerged as "privileged structures" due to their frequent appearance in approved drugs and their ability to confer advantageous properties.[1][2][3]

-

The Morpholine Ring: The morpholine heterocycle is a common feature in bioactive compounds, valued for its ability to improve aqueous solubility, metabolic stability, and cell permeability.[2][4] Its unique physicochemical profile, including a reduced pKa value compared to other cyclic amines and a flexible chair-like conformation, often makes it a suitable component for CNS-penetrant drug candidates.[2][5]

-

The Cyclobutane Ring: As a small, strained carbocycle, the cyclobutane ring offers a unique three-dimensional geometry that is significantly different from more common five- and six-membered rings.[6] Its introduction into a molecule can enforce conformational restriction, reduce planarity, and serve as a bioisosteric replacement for other groups like alkenes or aromatic rings, thereby improving metabolic stability or altering binding interactions.[6][7]

The fusion of these two scaffolds into a cyclobutylidene morpholine creates an enamine system where the exocyclic double bond's electronic nature is finely tuned by competing and synergistic factors. Understanding these electronic properties is critical for predicting the molecule's reactivity, its potential as a pharmacophore, and its interactions within a biological target.

Structural and Electronic Fundamentals

The defining feature of a cyclobutylidene morpholine is its exocyclic enamine, a functional group where a nitrogen atom is directly attached to a carbon-carbon double bond.[8] The electronic properties of this bond are not simply those of an isolated alkene; they are profoundly influenced by both the attached morpholine and the cyclobutane ring.

The Puckered Nature of the Cyclobutane Ring

Unlike the planar cyclopropane, the four-membered cyclobutane ring adopts a puckered or "butterfly" conformation to alleviate torsional strain caused by eclipsing hydrogen atoms.[9][10] This puckering comes at the cost of slightly increased angle strain, with C-C-C bond angles around 88°, a significant deviation from the ideal sp³ angle of 109.5°.[9][10] This inherent strain energy, approximately 26.3 kcal/mol, influences the hybridization of the ring carbons and, consequently, the stability and reactivity of the attached exocyclic double bond.[6] The C-C bonds within the ring possess increased p-character, which can electronically communicate with the exocyclic π-system.[6][11]

The Dual Electronic Influence of the Morpholine Moiety

The morpholine ring exerts two primary electronic effects on the exocyclic double bond:

-

Mesomeric (Resonance) Effect: The lone pair of electrons on the nitrogen atom can delocalize into the π-system of the double bond. This is the defining characteristic of an enamine, creating a resonance structure with a negative charge on the β-carbon (the exocyclic carbon).[8][12][13] This delocalization increases the electron density of the double bond, making the β-carbon strongly nucleophilic.[13]

-

Inductive Effect: The electronegative oxygen atom in the morpholine ring exerts a through-bond, electron-withdrawing inductive effect (-I effect). This effect reduces the electron-donating ability of the nitrogen atom, thereby decreasing the overall nucleophilicity of the enamine compared to analogs like pyrrolidine or piperidine enamines.[14][15] This modulation is a key feature; it can temper the reactivity of the enamine, which can be advantageous in certain synthetic or biological contexts.

The balance between the nitrogen's electron-donating resonance and the oxygen's electron-withdrawing induction is a critical determinant of the system's overall electronic character.

Caption: Resonance delocalization in cyclobutylidene morpholine.

Experimental & Computational Characterization Protocols

A multi-faceted approach combining spectroscopy, crystallography, and computational modeling is essential for a thorough understanding of the electronic properties.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful, non-destructive technique for probing the electronic environment of nuclei within the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the cyclobutylidene morpholine derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Causality: The chemical shift of the vinylic proton on the exocyclic carbon is a key indicator. Significant electron donation from the nitrogen shields this proton, causing an upfield shift (typically δ 4.0-5.0 ppm) compared to a standard alkene. The degree of this upfield shift correlates with the extent of p-π overlap.[12] The protons on the carbons adjacent to the nitrogen will appear deshielded (δ ~2.3-3.0 ppm).[16]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Causality: The chemical shifts of the two double bond carbons provide direct evidence of polarization. The α-carbon (attached to the nitrogen) will be significantly deshielded due to the direct attachment to the electronegative nitrogen (δ ~135-150 ppm). Conversely, the β-carbon (the exocyclic carbon) will be strongly shielded due to the increased electron density from resonance (δ ~85-100 ppm).[16]

-

-

¹⁵N NMR Acquisition (Optional but Recommended):

-

If sample concentration and instrumentation permit, acquire a ¹⁵N NMR spectrum.

-

Causality: The ¹⁵N chemical shift provides direct insight into the electronic state of the nitrogen atom. In morpholine enamines, the shift is typically upfield compared to piperidine enamines, which can be attributed to the inductive effect of the oxygen atom.[14]

-

| Nucleus | Typical Chemical Shift (δ, ppm) | Rationale |

| Vinylic ¹H (β-C) | 4.0 - 5.0 | Shielded by electron donation from nitrogen via resonance.[12] |

| α-CH₂ ¹H (Morpholine) | 2.3 - 3.0 | Deshielded by adjacent electronegative nitrogen.[16] |

| α-¹³C (C=) | 135 - 150 | Deshielded by direct attachment to nitrogen. |

| β-¹³C (=CH₂) | 85 - 100 | Shielded by increased electron density from resonance. |

| ¹⁵N | Upfield of piperidine analogs | Influenced by the inductive effect of the morpholine oxygen.[14] |

| Table 1: Summary of expected NMR chemical shifts for cyclobutylidene morpholines. |

X-ray Crystallography: Geometric Validation

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure, including bond lengths and angles, which are direct reflections of the underlying electronic structure.

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the data and solve the crystal structure using standard software packages (e.g., SHELX).

-

Analysis of Geometric Parameters:

-

C-N Bond Length: Analyze the bond between the morpholine nitrogen and the α-carbon of the double bond. Significant resonance delocalization imparts partial double-bond character, resulting in a shorter bond length than a typical C-N single bond.

-

C=C Bond Length: Conversely, the delocalization reduces the π-bond order of the exocyclic double bond, leading to a slight elongation compared to a standard, non-conjugated C=C double bond.

-

Planarity: Assess the geometry around the nitrogen atom and the C=C-N plane. Maximum p-π overlap requires a planar arrangement.[8] Deviations from planarity, which can be forced by the puckered cyclobutane ring, will reduce the degree of resonance and impact reactivity.[17]

-

Computational Chemistry: Theoretical Insights

Density Functional Theory (DFT) calculations provide a powerful theoretical framework to quantify and visualize the electronic properties that are inferred from experimental data.

-

Structure Optimization: Build the cyclobutylidene morpholine structure in a molecular modeling program. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

-

Electronic Property Analysis:

-

Molecular Orbital Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For an enamine, the HOMO should show significant electron density on both the nitrogen and the β-carbon, visually confirming the nucleophilic character.[18]

-

Natural Bond Orbital (NBO) Analysis: Calculate the partial atomic charges. This will quantify the electron distribution, showing a negative charge on the β-carbon and a positive charge on the nitrogen, consistent with the zwitterionic resonance contributor.

-

Wiberg Bond Order Analysis: Calculate the bond orders for the C-N and C=C bonds. This provides a numerical value to support the bond shortening/lengthening observed in crystallography.

-

Caption: Integrated workflow for characterizing electronic properties.

Implications for Reactivity and Drug Design

The unique electronic signature of the cyclobutylidene morpholine exocyclic double bond has direct consequences for its application in synthesis and drug design.

-

Controlled Nucleophilicity: The β-carbon is a potent, yet sterically accessible, nucleophile. It readily participates in reactions with a wide range of electrophiles, including alkyl halides and Michael acceptors, making it a valuable intermediate for building molecular complexity.[12][13] The attenuated reactivity due to the morpholine's oxygen can prevent unwanted side reactions often seen with more reactive enamines.[15]

-

Cycloaddition Reactions: The electron-rich double bond is an excellent partner in cycloaddition reactions, particularly [2+2] cycloadditions with electron-deficient alkenes to form highly substituted cyclobutane systems.[19][20][21] This provides a pathway to complex spirocyclic and fused-ring systems that are of high value in medicinal chemistry.

-

Bioisosterism and Conformational Control: In a drug design context, the cyclobutylidene moiety can act as a rigid scaffold to orient the morpholine ring and other substituents into a specific vector space for optimal interaction with a biological target.[6] It can replace more flexible linkers to lock in a bioactive conformation, potentially increasing binding affinity and selectivity.

Conclusion

The exocyclic double bond in cyclobutylidene morpholines is a highly polarized and nucleophilic system governed by a delicate balance of electronic and steric factors. The powerful electron-donating resonance from the enamine nitrogen is tempered by the inductive withdrawal of the morpholine oxygen, while the inherent strain and puckered geometry of the cyclobutane ring influence orbital overlap and conformational preference. A comprehensive characterization, leveraging NMR spectroscopy, X-ray crystallography, and DFT calculations, is crucial for understanding and predicting the behavior of this scaffold. For drug development professionals and synthetic chemists, a deep appreciation of these electronic properties unlocks the potential to use cyclobutylidene morpholines as versatile building blocks for creating novel, conformationally defined, and potent therapeutic agents.

References

-

García-Ramos, Y., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. Available at: [Link]

-

Dalal, M. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Available at: [Link]

-

Lumen Learning. (n.d.). Conformers of Cycloalkanes. MCC Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]

-

Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

-

Alajarín, R., et al. (2018). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. PMC. Available at: [Link]

-

Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. Available at: [Link]

-

Willems, M., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Available at: [Link]

-

ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. ResearchGate. Available at: [Link]

-

Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

-

Anis, A., & Vijay, D. (2011). Role of stereoelectronic features of imine and enamine in (S)-proline catalyzed Mannich reaction of acetaldehyde: an in silico study. PubMed. Available at: [Link]

-

Chen, B., et al. (2012). Highly Stereoselective Intermolecular Formal [3+3] Cycloaddition Reaction of Cyclic Enamines and Enones. PMC. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

Wikipedia. (n.d.). Enamine. Wikipedia. Available at: [Link]

-

Fults, A., et al. (2025). Expanding complex morpholines using systematic chemical diversity. American Chemical Society. Available at: [Link]

-

Lichter, R. L., et al. (1977). Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural abundance. Nitrogen-15 nuclear magnetic resonance spectra of enamines. ACS Publications. Available at: [Link]

-

Ashenhurst, J. (2025). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. Available at: [Link]

-

Smith, L., et al. (2018). Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. PMC. Available at: [Link]

-

ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). ResearchGate. Available at: [Link]

-

Wang, Z., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. Available at: [Link]

-

JoVE. (2025). Video: NMR Spectroscopy Of Amines. JoVE. Available at: [Link]

-

Gkoktsis, E., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI. Available at: [Link]

-

R Discovery. (n.d.). Enamine Chemistry. IV. Cycloaddition Reactions of Enamines Derived from Aldehydes and Acyclic Ketones. R Discovery. Available at: [Link]

-

ResearchGate. (n.d.). [2+2] Cycloaddition of enamines and nitro alkenes. ResearchGate. Available at: [Link]

-

ResearchGate. (2023). (PDF) Exocyclic double bond in organic compounds. ResearchGate. Available at: [Link]

-

Harris, J. M., et al. (2023). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PMC. Available at: [Link]

-

Academia.edu. (n.d.). Recent progress in the synthesis of morpholines. Academia.edu. Available at: [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Cycloaddition Reactions of Enamines. ResearchGate. Available at: [Link]

-

Fochi, M., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PMC. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (2025). EFFICIENT SYNTHESIS OF CYCLIC ENAMINES FROM MORPHOLINE AND CYCLOALKANONES CATALYZED BY ZEOLITE H-Y. ResearchGate. Available at: [Link]

-

Making Molecules. (2024). Enamines. Making Molecules. Available at: [Link]

-

Semantic Scholar. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Semantic Scholar. Available at: [Link]

-

ETH Research Collection. (2020). Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. ETH Research Collection. Available at: [Link]

-

Patai, S. (Ed.). (n.d.). 3. Energies of Cyclopropanes and Cyclobutanes. The Chemistry of the Cyclopropyl Group, Volume 2. Available at: [Link]

-

ResearchGate. (n.d.). Understanding the Effects of Amine and Morpholine Adsorption on Unglazed Earthenware Using Density Functional Theory. ResearchGate. Available at: [Link]

-

NSF PAR. (n.d.). Computational mechanistic studies of the carbon-carbon double bond difunctionalization via epoxidation and subsequent aminolysis in vegetable oils. NSF PAR. Available at: [Link]

-

Ceraso, A., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

-

Pervaiz, M. (2022). Exocyclic double bond examples. YouTube. Available at: [Link]

-

YouTube. (2020). Calculation of λmax for conjugated dienes (Woodward-Fieser rules). YouTube. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

Sources

- 1. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

- 2. researchgate.net [researchgate.net]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Enamine - Wikipedia [en.wikipedia.org]

- 9. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Enamines — Making Molecules [makingmolecules.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of stereoelectronic features of imine and enamine in (S)-proline catalyzed Mannich reaction of acetaldehyde: an in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling and Solvent Selection for 4-(cyclobutylidenemethyl)morpholine

This technical guide details the solubility profile, physicochemical characterization, and solvent selection strategy for 4-(cyclobutylidenemethyl)morpholine (CAS 183137-36-2).

Executive Summary

4-(cyclobutylidenemethyl)morpholine is a specialized heterocyclic building block, typically utilized as an enamine intermediate in the synthesis of pharmaceutical agents (e.g., analgesics, psychoactive compounds).[1][2] Its structure combines a polar morpholine head group with a lipophilic cyclobutylidene tail, connected via a methine bridge.[1]

Understanding its solubility profile is critical for process chemists to optimize reaction yields, purification (crystallization/extraction), and storage stability.[1] This guide provides a predictive solubility model, experimental validation protocols, and stability warnings regarding its enamine character.[1]

Key Insight: As an enamine, this compound is hydrolytically unstable in aqueous acidic media.[1] Solubility profiling in water must be approached as a stability study, whereas organic solvent profiling focuses on dissolution capacity.[1]

Physicochemical Characterization & Structural Analysis[1][3]

To predict solubility behavior, we first deconstruct the molecule into its functional pharmacophores.[1]

| Feature | Moiety | Physicochemical Impact |

| H-Bond Acceptor | Morpholine Oxygen (Ether) | Increases solubility in polar protic solvents (Alcohols) and water (limited).[1] |

| Basic Center | Morpholine Nitrogen | Protonation site (pKa ~8.0–8.5 for conj.[1] acid).[1][3][4][5] Allows salt formation but increases hydrolysis risk.[1] |

| Lipophilic Tail | Cyclobutylidene Group | Increases solubility in non-polar solvents (Hexane, Toluene).[1] Adds ~2.0 to LogP. |

| Reactive Linker | Exocyclic Double Bond | Critical: Susceptible to hydrolysis.[1] Limits use of aqueous/acidic solvents.[1] |

-

Predicted LogP: ~1.8 – 2.2 (Moderately Lipophilic)[1]

-

Predicted pKa (Conjugate Acid): ~7.8 (Lower than morpholine due to conjugation/hybridization effects)[1]

Solubility Profile: Predictive Matrix

The following matrix categorizes solvent compatibility based on "Like Dissolves Like" principles and the specific stability constraints of the cyclobutylidene-enamine system.

A. Organic Solvents (Recommended)

This molecule exhibits high solubility in aprotic organic solvents due to van der Waals interactions with the cyclobutyl ring and dipole interactions with the morpholine ring.[1]

| Solvent Class | Representative Solvents | Solubility Prediction | Operational Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Preferred for extraction and reaction medium.[1] |

| Ethers | THF, Diethyl Ether, MTBE | High (>50 mg/mL) | Ideal for synthesis; MTBE is excellent for washing during crystallization.[1] |

| Aromatics | Toluene, Benzene | Good (>30 mg/mL) | Useful for azeotropic drying to prevent hydrolysis.[1] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate-High | Good candidates for crystallization anti-solvents.[1] |

| Alkanes | Hexane, Heptane, Cyclohexane | Moderate (<10 mg/mL) | Likely acts as an anti-solvent.[1] Solubility increases with temperature.[1] |

B. Aqueous & Protic Solvents (Caution Required)

The solubility in this category is governed by chemical stability (hydrolysis) rather than thermodynamics.[1]

-

Water (Neutral): Low solubility (<1 mg/mL).[1] Slow hydrolysis may occur over time.[1]

-

Water (Acidic pH < 5): High apparent solubility , but this is due to rapid hydrolysis into Morpholine (salt) and Cyclobutanecarbaldehyde.[1] AVOID unless degradation is intended.

-

Alcohols (MeOH, EtOH): Soluble.[1] However, prolonged storage in protic solvents can lead to solvolysis or acetal formation if trace acid is present.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Screening (Organic Solvents)

Use this protocol to determine exact saturation limits in non-reactive solvents (e.g., Toluene, Ethyl Acetate).[1]

-

Preparation: Weigh 50 mg of 4-(cyclobutylidenemethyl)morpholine into a 4 mL HPLC vial.

-

Addition: Add solvent in 50 µL aliquots at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Dissolved: Solution becomes clear.

-

Undissolved: Solid persists or oiling out occurs.[1]

-

-

Calculation:

-

Validation: Filter the saturated solution, dry a specific volume, and weigh the residue to confirm.

Protocol B: Hydrolytic Stability Assessment (Water/Buffer)

Do not measure thermodynamic solubility in water without checking stability first.[1]

-

Setup: Prepare a 1 mg/mL mixture of the compound in Phosphate Buffer (pH 7.4) and 0.1 N HCl.

-

Incubation: Stir at 25°C.

-

Sampling: Take aliquots at T=0, T=1h, T=4h.

-

Analysis: Inject immediately into HPLC (Reverse Phase, neutral pH mobile phase).

-

Success Criteria: If the peak area of the parent compound decreases by >5%, the compound is unstable, and "solubility" values are invalid.[1]

Solubility Screening Workflow (Visualization)

The following diagram outlines the decision logic for solvent selection, prioritizing chemical stability.

Caption: Decision logic for solvent selection, emphasizing the avoidance of aqueous hydrolysis.

Process Application: Purification Strategy

Given the solubility profile, the following purification methods are recommended:

-

Acid-Base Extraction (Modified):

-

Crystallization:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Morpholine Derivatives.[1] Retrieved from .[1]

-

ChemicalBook. Morpholine, 4-(cyclobutylidenemethyl)- Product Properties and CAS 183137-36-2.[1][2][6] Retrieved from .[1]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Reference for Enamine Hydrolysis Mechanisms).

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Reference for Solubility Parameter Prediction).

Sources

- 1. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Welcome to ABI Chem [abichem.com]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. Morpholine synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. 183137-36-2 CAS MSDS (Morpholine, 4-(cyclobutylidenemethyl)-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Technical Guide: CAS Registry Data & Identifiers for Morpholine, 4-(cyclobutylidenemethyl)-

This guide provides a rigorous technical analysis of Morpholine, 4-(cyclobutylidenemethyl)- , a specialized enamine intermediate used in organic synthesis and medicinal chemistry.[1]

Part 1: Chemical Identity & Registry Data[1][2][3][4]

The precise identification of Morpholine, 4-(cyclobutylidenemethyl)- is critical for researchers distinguishing it from its saturated analog (4-(cyclobutylmethyl)morpholine) or other isomeric enamines. This compound is characterized by an exocyclic double bond connecting the morpholine nitrogen to a cyclobutane ring via a methine bridge.[1]

Core Identifiers

| Registry / Identifier | Value |

| CAS Registry Number | 183137-36-2 |

| Chemical Name | Morpholine, 4-(cyclobutylidenemethyl)- |

| IUPAC Name | 4-(Cyclobutylidenemethyl)morpholine |

| Molecular Formula | C₉H₁₅NO |

| Molecular Weight | 153.22 g/mol |

| SMILES | C1COCCN1C=C2CCC2 |

| InChI Key | (Predicted) JXZY... (Derivative specific) |

| MDL Number | MFCD... (Vendor specific, e.g., MFCD09263683 is for cyclopentyl analog) |

Structural Analysis

The molecule consists of a morpholine ring acting as a secondary amine donor, conjugated via a vinyl linkage to a cyclobutane ring .[1]

-

Moiety A (Donor): Morpholine (1-oxa-4-azacyclohexane).[2]

-

Moiety B (Acceptor/Linker): Methylidene bridge (=CH-).

-

Moiety C (Ring): Cyclobutane.[1]

This structure classifies the compound as an enamine .[1] Unlike typical enamines derived from acyclic ketones, the cyclobutylidene group imposes significant ring strain, influencing its reactivity profile in [2+2] cycloadditions and hydrolysis.[1]

Visualization of Chemical Identity

The following diagram illustrates the structural composition and identifier relationships.

Figure 1: Core identity map linking the chemical name to its primary registry data and structural classification.[3]

Part 2: Synthesis & Methodology[5][6][7]

The synthesis of Morpholine, 4-(cyclobutylidenemethyl)- typically follows the standard protocol for enamine formation via the condensation of a secondary amine with an aldehyde containing an

Experimental Protocol: Condensation Synthesis

Reaction Principle:

Reagents:

-

Cyclobutanecarboxaldehyde (1.0 equiv)

-

Morpholine (1.1 equiv)[2]

-

Solvent: Toluene or Benzene (anhydrous)

-

Catalyst:

-Toluenesulfonic acid (

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

-

Charging: Add Cyclobutanecarboxaldehyde (e.g., 50 mmol) and Morpholine (55 mmol) to the flask. Dissolve in 100 mL of anhydrous toluene.

-

Catalysis: Add a catalytic amount of

-TsOH (approx. 20-50 mg).[1] -

Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 4–6 hours).

-

Workup: Cool the mixture to room temperature. Remove the solvent and excess morpholine under reduced pressure (rotary evaporator).

-

Purification: The crude enamine is sensitive to hydrolysis.[1] Purify immediately via vacuum distillation .[1]

-

Note: Enamines degrade on silica gel; distillation is the preferred purification method.[1]

-

Synthesis Workflow Diagram

Figure 2: Synthetic pathway for CAS 183137-36-2 via azeotropic dehydration.[4]

Part 3: Applications in Drug Discovery[5][7]

As an enamine, CAS 183137-36-2 serves as a versatile nucleophilic building block .[1] Its specific value lies in the cyclobutane ring, which is a bioisostere for gem-dimethyl groups and is increasingly used to improve the metabolic stability and lipophilicity of drug candidates.[1]

Key Reaction Pathways[1]

-

Povarov Reaction: Reacts with N-aryl imines to form substituted quinolines, introducing the cyclobutane moiety into polyheterocyclic scaffolds.[1]

-

[2+2] Cycloaddition: Reacts with electron-deficient alkenes (e.g., acrylates) to form cyclobutane-fused systems, widely used in synthesizing complex natural products.[1]

-

-Alkylation: Hydrolysis after alkylation at the

Safety & Handling (E-E-A-T)

-

Hazards: Like most morpholine enamines, this compound is likely corrosive and an irritant .[1] It hydrolyzes in moist air to release morpholine (corrosive, toxic) and the parent aldehyde.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Self-Validation: Before use, verify purity via 1H NMR . Look for the vinyl proton signal (

ppm) and ensure the absence of the aldehyde proton (

References

-

National Institutes of Health (NIH) - PubChem. (2024). Morpholine (CAS 110-91-8) and Enamine Synthesis Protocols.[2] Retrieved from [Link]

-

Royal Society of Chemistry. (2011).[1] Synthesis of tert-Butyl 4-(cyclobutylidenemethyl)piperidine-1-carboxylate and Analogous Enamines. European Journal of Medicinal Chemistry, 46, 5790.[1] Retrieved from [Link]

-

Organic Chemistry Portal. (2024).[1] Enamine Synthesis: General Procedures and Mechanisms. Retrieved from [Link]

Sources

Methodological & Application

Synthesis Protocols for 4-(Cyclobutylidenemethyl)morpholine from Cyclobutanone: A Two-Stage Homologation-Enamine Condensation Strategy

Introduction & Mechanistic Rationale

The synthesis of 4-(cyclobutylidenemethyl)morpholine (CAS 183137-36-2) from cyclobutanone is a highly specialized transformation requiring a one-carbon homologation followed by a dehydrative amine condensation. This molecule features a highly strained cyclobutylidene moiety attached to a morpholine ring, serving as an important bioisosteric building block and a versatile enamine intermediate in medicinal chemistry and complex API synthesis [1].

Direct reaction of cyclobutanone with morpholine yields the standard enamine, 1-morpholinocyclobutene. To achieve the target homologated structure, a two-stage retrosynthetic strategy must be employed:

-

One-Carbon Homologation : Cyclobutanone is subjected to a Wittig olefination using (methoxymethyl)triphenylphosphonium chloride to yield cyclobutylidene methyl ether. Subsequent acidic hydrolysis unmasks the homologated aldehyde, cyclobutanecarboxaldehyde.

-

Enamine Condensation : Cyclobutanecarboxaldehyde is condensed with morpholine. Due to the inherent ring strain of the cyclobutane system (the strain energy of cyclobutene is ~29 kcal/mol, whereas methylenecyclobutane is ~21 kcal/mol), the thermodynamically favored product features an exocyclic double bond (cyclobutylidene) rather than an endocyclic one (cyclobutenyl). This thermodynamic preference drives the exclusive formation of the target exocyclic enamine.

Synthetic Workflow and Mechanistic Pathway

Synthetic workflow for the preparation of 4-(cyclobutylidenemethyl)morpholine.

Protocol 1: One-Carbon Homologation of Cyclobutanone

Objective: Synthesis of the intermediate cyclobutanecarboxaldehyde (CAS 2987-17-9) [2].

Materials:

-

Cyclobutanone (1.0 equiv)

-

(Methoxymethyl)triphenylphosphonium chloride (1.1 equiv)

-

Potassium tert-butoxide (KOtBu) (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

2M Aqueous HCl

Step-by-Step Methodology:

-

Ylide Generation: Suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous THF under an inert atmosphere (N2/Ar) at 0 °C. Add KOtBu portion-wise. The mixture will turn deep red/orange, indicating the formation of the ylide. Stir for 30 minutes.

-

Olefination: Add cyclobutanone dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH4Cl and extract with diethyl ether.

-

Hydrolysis: Dissolve the crude enol ether in THF and add 2M aqueous HCl. Reflux the mixture for 2 hours. Cool to room temperature, extract with diethyl ether, wash with brine, and dry over anhydrous MgSO4.

-

Isolation: Carefully concentrate the solvent. Purify via fractional distillation (bp ~86-90 °C) to isolate pure cyclobutanecarboxaldehyde as a colorless liquid.

Expertise & Causality:

-

Base Selection: KOtBu is selected as a strong, highly sterically hindered, non-nucleophilic base to prevent nucleophilic attack or aldol-type side reactions on the highly electrophilic cyclobutanone.

-

Volatility Management: Both the intermediate enol ether and the final aldehyde are highly volatile. Rotary evaporation must be performed at >150 mbar and low bath temperatures (<30 °C) to prevent catastrophic product loss.

Protocol 2: Condensation to 4-(Cyclobutylidenemethyl)morpholine

Objective: Dehydrative condensation of cyclobutanecarboxaldehyde with morpholine to form the target enamine [3].

Materials:

-

Cyclobutanecarboxaldehyde (1.0 equiv)

-

Morpholine (1.2 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (0.05 equiv)

-

Anhydrous Toluene

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve cyclobutanecarboxaldehyde and morpholine in anhydrous toluene. Add the catalytic amount of p-TsOH·H2O.

-

Condensation: Heat the mixture to reflux (approx. 110 °C). Water generated from the condensation will azeotropically distill and collect in the Dean-Stark trap. Continue refluxing until water separation ceases (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature. Remove the toluene under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation (e.g., Kugelrohr) under a strict inert atmosphere to yield 4-(cyclobutylidenemethyl)morpholine.

Expertise & Causality:

-

Thermodynamic Driving Force: The use of a Dean-Stark apparatus is critical. Enamine formation is a reversible equilibrium; continuous removal of water drives the reaction to completion [4]. Morpholine is used in slight excess to compensate for any co-distillation with the water azeotrope.

-

Hydrolytic Sensitivity: The crude enamine is highly sensitive to hydrolysis. Aqueous workups must be strictly avoided. The product should be stored over basic alumina or under argon at -20 °C to prevent degradation.

Data Presentation & Analytical Markers

The following table summarizes the key reaction parameters, expected yields, and analytical markers for validating the success of each stage.

| Parameter | Stage 1: Homologation | Stage 2: Enamine Condensation |

| Target Intermediate/Product | Cyclobutanecarboxaldehyde | 4-(Cyclobutylidenemethyl)morpholine |

| Reaction Type | Wittig Olefination & Hydrolysis | Dehydrative Condensation |

| Catalyst / Reagent | KOtBu / Ph3P+CH2OMe Cl- | p-TsOH (catalytic) |

| Solvent | THF | Toluene |

| Temperature | 0 °C to RT (Wittig); Reflux (Hydrolysis) | Reflux (~110 °C) |

| Key Analytical Marker (1H NMR) | Aldehyde proton at ~9.7 ppm (d, J = 2 Hz) | Exocyclic vinylic proton at ~4.2–4.8 ppm (m) |

| Expected Yield | 65 - 75% (over two steps) | 75 - 85% |

References

Application Note: Morpholine, 4-(cyclobutylidenemethyl)- as a Strategic Building Block in Medicinal Chemistry

Executive Summary

Morpholine, 4-(cyclobutylidenemethyl)- (CAS: 183137-36-2; PubChem CID: 45122853) is a highly versatile exocyclic enamine derived from the condensation of cyclobutanecarboxaldehyde and morpholine[1]. In contemporary drug discovery, the cyclobutane ring is heavily utilized as a conformationally restricted bioisostere for gem-dimethyl groups and phenyl rings, offering improved metabolic stability and tunable lipophilicity[2].

This application note provides researchers and drug development professionals with mechanistic insights, validated synthetic workflows, and self-validating protocols for utilizing 4-(cyclobutylidenemethyl)morpholine to construct complex,

Mechanistic Insights & Causality (E-E-A-T)

The Stork Enamine Reactivity Paradigm

Enamines serve as nucleophilic carbon equivalents. The reaction of cyclobutanecarboxaldehyde with morpholine yields an enamine where the nucleophilic center is the

Why Morpholine?

The choice of the secondary amine auxiliary fundamentally dictates the enamine's reactivity and stability[4].

-

Causality of Attenuated Nucleophilicity: Morpholine possesses an oxygen atom in its six-membered ring, which exerts a mild electron-withdrawing inductive (

) effect compared to pyrrolidine or piperidine[2]. -

Prevention of Side Reactions: This inductive effect slightly attenuates the nucleophilicity of the resulting enamine. While pyrrolidine enamines are highly reactive and prone to unwanted polyalkylation or N-alkylation, morpholine enamines provide superior regiocontrol, prevent over-alkylation, and are significantly more bench-stable[4].

-

Traceless Directing Group: Following electrophilic addition, the intermediate iminium ion is easily hydrolyzed under mild aqueous acidic conditions, releasing the morpholine auxiliary and revealing the

-substituted cyclobutanecarboxaldehyde[4].

Reaction Pathways & Workflows

The following diagram illustrates the mechanistic pathway of 4-(cyclobutylidenemethyl)morpholine undergoing electrophilic addition, demonstrating the transition from a nucleophilic enamine to a stable substituted aldehyde.

Caption: Reaction pathway of 4-(cyclobutylidenemethyl)morpholine undergoing electrophilic addition.

Quantitative Data Presentation

To guide synthetic planning, Table 1 summarizes the comparative properties of enamines derived from cyclobutanecarboxaldehyde using different secondary amine auxiliaries.

Table 1: Comparative Properties of Cyclobutanecarboxaldehyde Enamines

| Amine Auxiliary | Relative Nucleophilicity | Polyalkylation Risk | Hydrolytic Stability | Primary Synthetic Utility |

| Morpholine | Moderate | Low | High (Bench-stable) | Acylation, Michael Additions, Borocarbonylation[3] |

| Piperidine | High | Moderate | Moderate | General Alkylation |

| Pyrrolidine | Very High | High | Low (Moisture sensitive) | Alkylation with sterically hindered electrophiles |

Experimental Protocols

Protocol 1: Synthesis of Morpholine, 4-(cyclobutylidenemethyl)-

This protocol utilizes azeotropic distillation to drive the condensation equilibrium forward[4].

Reagents:

-

Cyclobutanecarboxaldehyde: 1.0 equivalent (eq)

-

Morpholine: 1.2 eq (Excess ensures complete conversion)[4]

-

p-Toluenesulfonic acid (p-TsOH): 0.01 eq (Catalyst)

-

Anhydrous Toluene: 0.5 M relative to aldehyde

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve cyclobutanecarboxaldehyde and morpholine in anhydrous toluene[4].

-

Catalysis: Add p-TsOH. Causality: The acid protonates the aldehyde carbonyl, increasing its electrophilicity and accelerating the initial nucleophilic attack by morpholine.

-

Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C). Water generated from the condensation will azeotrope with toluene and collect in the Dean-Stark trap. Causality: Continuous removal of water shifts the thermodynamic equilibrium entirely toward enamine formation[4].

-

Monitoring: Reflux until water separation ceases (typically 4–6 hours).

-

Purification: Cool to room temperature, remove toluene under reduced pressure, and purify via vacuum distillation to yield 4-(cyclobutylidenemethyl)morpholine as a colorless to pale-yellow liquid. Note: Store under inert gas (Nitrogen/Argon) to prevent premature hydrolysis[4].

Protocol 2: -Acylation via Enamine Intermediate

A self-validating protocol for generating

Step-by-Step Methodology:

-

Electrophilic Addition: Dissolve 4-(cyclobutylidenemethyl)morpholine (1.0 eq) in anhydrous dichloromethane (DCM) under argon. Cool to 0 °C.

-

Acylation: Dropwise add the desired acyl chloride (1.1 eq). Causality: Low temperature controls the exothermic C-C bond formation, preventing polymerization.

-

Iminium Formation: Stir for 2 hours at room temperature. The formation of a precipitate (the iminium chloride salt) serves as a visual self-validation that the electrophilic addition was successful.

-

Hydrolysis: Add 1M aqueous HCl and stir vigorously for 2 hours. Causality: The acidic aqueous environment rapidly hydrolyzes the iminium intermediate, liberating the morpholine auxiliary (which remains in the aqueous layer as a hydrochloride salt) and yielding the target

-substituted aldehyde in the organic layer[4]. -

Extraction: Separate the organic layer, wash with saturated NaHCO

and brine, dry over Na

Caption: Experimental workflow for Stork enamine acylation using 4-(cyclobutylidenemethyl)morpholine.

References

-

National Center for Biotechnology Information (NCBI). "Morpholine, 4-(cyclobutylidenemethyl)- | C9H15NO | CID 45122853". PubChem. Available at:[Link][1]

-

Hünig, S., Lücke, E., & Brenninger, W. "1-Morpholino-1-cyclohexene". Organic Syntheses, Coll. Vol. 5, p.869 (1973). Available at:[Link][4]

-

Chemical Science (RSC Publishing). "Catalyst-controlled selective borocarbonylation of benzylidenecyclopropanes: regiodivergent synthesis of

-vinylboryl ketones and

Sources

- 1. Morpholine, 4-(cyclobutylidenemethyl)- | C9H15NO | CID 45122853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 3. Catalyst-controlled selective borocarbonylation of benzylidenecyclopropanes: regiodivergent synthesis of γ-vinylboryl ketones and β-cyclopropylboryl k ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00840H [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: The Catalytic Utility of Cyclobutylidene Morpholine Derivatives in Asymmetric Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of cyclobutylidene morpholine derivatives.

Introduction

Morpholine is a heterocyclic compound recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals due to the favorable pharmacokinetic properties it imparts, such as enhanced metabolic stability and aqueous solubility.[1][2] Beyond its role as a structural component in therapeutic agents, the morpholine nucleus is a versatile building block in synthetic organic chemistry.[3][4] A particularly compelling application is its use in asymmetric organocatalysis, where morpholine and its derivatives function as catalysts for carbon-carbon bond-forming reactions.[2][5]

This guide focuses on a specific, yet underexplored, class of morpholine-based organocatalysts: cyclobutylidene morpholine derivatives . These structures, which are enamines formed from cyclobutanone and a morpholine, offer a unique combination of steric and electronic properties. While the broader class of morpholine enamines has been shown to be effective in reactions like the 1,4-addition of aldehydes to nitroolefins, the specific use of the cyclobutylidene variant presents a distinct catalytic scaffold.[5][6]

The lower reactivity of morpholine enamines compared to their widely used pyrrolidine counterparts—attributed to the electron-withdrawing effect of the ring oxygen and a more pronounced pyramidalization at the nitrogen atom—presents a challenge that can be harnessed for unique selectivity.[5][7] This document provides a comprehensive overview of the synthesis of these catalysts, their mechanistic basis in enamine catalysis, and detailed protocols for their application in asymmetric synthesis, with a focus on explaining the causality behind experimental design.

Section 1: The Cyclobutylidene Morpholine Enamine Scaffold

Synthesis and Rationale

The catalyst is generated through a straightforward condensation reaction between a morpholine derivative and cyclobutanone. This reaction forms the enamine, which is the active catalytic species. The choice of cyclobutanone as the ketone precursor introduces the strained four-membered ring, which can influence the steric environment around the nucleophilic enamine carbon and potentially alter reactivity and selectivity compared to less-strained cyclic ketones like cyclohexanone.[8]

A general protocol for the synthesis of the parent 4-(cyclobutylidene)morpholine is adapted from established procedures for other cyclic ketone enamines.[8]

Experimental Protocol: Synthesis of 4-(cyclobutylidene)morpholine

Materials:

-

Cyclobutanone (1.0 equiv)

-

Morpholine (1.2 equiv)

-

p-Toluenesulfonic acid (0.01 equiv)

-

Toluene (anhydrous)

-

Dean-Stark apparatus

-

Round-bottomed flask and reflux condenser

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a 250 mL round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, add toluene (100 mL), cyclobutanone (e.g., 7.0 g, 0.1 mol), morpholine (e.g., 10.4 g, 0.12 mol), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.19 g, 0.001 mol).

-

Causality Note: An excess of morpholine is used to drive the equilibrium towards product formation and to compensate for any morpholine that co-distills with water in the azeotrope.[8] The acid catalyst is essential to protonate the ketone carbonyl, activating it for nucleophilic attack by the morpholine nitrogen.

-

-

Azeotropic Dehydration: Heat the reaction mixture to reflux. The water generated during the condensation is removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue heating until no more water is collected (typically 3-5 hours).

-

Purification: After cooling the reaction mixture to room temperature, carefully remove the toluene solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 4-(cyclobutylidene)morpholine as a colorless liquid.

-

Causality Note: Enamines, particularly those derived from cyclic ketones, are susceptible to hydrolysis.[8] It is critical to use anhydrous reagents and to protect the final product from atmospheric moisture.

-

Caption: General workflow for the synthesis of the enamine catalyst.

Structural and Electronic Properties

The catalytic activity of enamines stems from their ability to act as nucleophiles. The nucleophilicity of a morpholine-derived enamine is generally lower than that of a pyrrolidine-derived enamine. This is due to two primary factors:

-

Inductive Effect: The oxygen atom in the morpholine ring is electron-withdrawing, which reduces the electron density on the nitrogen atom.

-

Nitrogen Pyramidalization: The nitrogen atom in morpholine enamines tends to be more pyramidal, which decreases the p-orbital character of its lone pair and thus reduces overlap with the double bond's π-system.[5][7]

This reduced nucleophilicity, while sometimes leading to lower reaction rates, can be advantageous in controlling selectivity. The cyclobutylidene moiety adds a layer of steric complexity and ring strain that differentiates it from other enamines and can be exploited to influence the stereochemical outcome of a reaction.

Section 2: The Enamine Catalytic Cycle

Cyclobutylidene morpholine derivatives operate via the well-established enamine catalytic cycle, which serves to activate aldehydes and ketones toward nucleophilic attack.

The cycle proceeds through three main stages:

-

Enamine Formation: The morpholine catalyst reacts with a carbonyl compound (e.g., an aldehyde) to form a nucleophilic enamine intermediate, releasing a molecule of water.

-

Nucleophilic Attack: The enamine, acting as a "higher energy HOMO" version of the aldehyde, attacks an electrophile (e.g., a nitroolefin). This is typically the stereochemistry-determining step. A transient iminium ion is formed.

-

Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by water (present in trace amounts or added during workup), releasing the functionalized product and regenerating the morpholine catalyst, which can then enter a new cycle.

Caption: The fundamental enamine catalytic cycle.

Section 3: Application Note - Asymmetric Michael Addition to Nitroolefins

A primary application for chiral morpholine-based catalysts is the asymmetric conjugate addition (Michael addition) of aldehydes to nitroolefins. This reaction is a powerful tool for constructing stereochemically rich molecules.[5][6]

Principle of the Reaction

In this transformation, a chiral morpholine catalyst reacts with a simple aldehyde to form a chiral enamine. This enamine then adds to the nitroolefin in a diastereoselective and enantioselective fashion. The steric bulk and electronic nature of the catalyst's substituents guide the approach of the electrophile, dictating the stereochemistry of the newly formed C-C bond. Computational studies on related systems suggest that the transition state involves a complex interplay of steric hindrance and, crucially, hydrogen bonding between the catalyst's acidic proton (if present, as in β-amino acid derivatives) and the nitro group of the electrophile.[5][6] Although the parent cyclobutylidene morpholine lacks this acidic proton, its rigid structure provides strong steric direction.

Exemplary Data: Michael Addition Catalyzed by Morpholine Derivatives

The following data, derived from studies on β-morpholine amino acid catalysts, illustrates the high efficiency achievable in these reactions.[5][7] It serves as a benchmark for what one might expect when developing protocols with new cyclobutylidene morpholine catalysts.

| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Yield (%) | d.r. (syn:anti) | ee (%) (syn) |

| 1 | Propanal | trans-β-Nitrostyrene | 1 | >99 | 93:7 | 85 |

| 2 | Butanal | trans-β-Nitrostyrene | 1 | >99 | 95:5 | 90 |

| 3 | Hexanal | trans-β-Nitrostyrene | 5 | 94 | 99:1 | 92 |

| 4 | Butanal | 4-Methoxy-β-nitrostyrene | 1 | 92 | 90:10 | 70 |

| 5 | Butanal | 4-Chloro-β-nitrostyrene | 1 | 55 | 89:11 | 80 |

Data adapted from studies on related morpholine catalysts for illustrative purposes.[5][7]

Detailed Protocol: Asymmetric Michael Addition

Materials:

-

Cyclobutylidene morpholine derivative (catalyst, 1-5 mol%)

-

Aldehyde (e.g., Propanal, 1.1-1.5 equiv)

-

Nitroolefin (e.g., trans-β-Nitrostyrene, 1.0 equiv)

-

Solvent (e.g., Toluene, CH₂Cl₂, or fluorinated alcohols)

-

Additive/Co-catalyst (e.g., N-methylmorpholine or a weak acid, if required)

-